Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate
Description
This bicyclic compound features a 2-oxabicyclo[3.1.1]heptane core, a bridged ether system with a hydroxymethyl group at position 1 and a methyl carboxylate at position 2. Its unique structure combines rigidity from the bicyclic framework with functional groups that enhance solubility and reactivity.
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate |
InChI |
InChI=1S/C9H14O4/c1-12-8(11)7-4-13-9(5-10)2-6(7)3-9/h6-7,10H,2-5H2,1H3 |
InChI Key |
DYQAZRUBTVNNDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1COC2(CC1C2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and formaldehyde.
Cycloaddition Reaction: A Diels-Alder reaction between cyclopentadiene and formaldehyde forms the bicyclic core.
Functional Group Modification: Subsequent functionalization steps introduce the hydroxymethyl and carboxylate groups. This can involve hydroxylation and esterification reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and hydroxymethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles: Grignard reagents, organolithium compounds.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate serves as a versatile intermediate for the construction of complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity is being investigated for its use as a building block in the synthesis of bioactive molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug precursor. Its derivatives could be optimized for improved pharmacokinetic and pharmacodynamic properties.
Industry
In the materials science industry, the compound can be used in the synthesis of polymers and advanced materials with unique mechanical and thermal properties.
Mechanism of Action
The mechanism by which Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. The molecular targets and pathways involved are subject to ongoing research and can vary based on the compound’s derivatives and modifications.
Comparison with Similar Compounds
Structural Variations in Bicyclic Frameworks
The bicyclo[3.1.1]heptane system distinguishes the target compound from analogs with differing bridge sizes or heteroatoms:
Key Observations :
- Ring Strain : The [3.1.1] system (target compound) balances moderate strain with stability, whereas smaller systems like [2.1.1] (PBV0113) exhibit higher strain, increasing reactivity .
- Functional Groups : The hydroxymethyl and carboxylate groups in the target compound improve hydrophilicity compared to PBV0113’s iodomethyl (lipophilic) or PBZ1390’s simpler hydroxymethyl .
Reactivity and Functionalization Potential
- Hydroxymethyl Group : The target compound’s hydroxymethyl can undergo esterification or oxidation, similar to PBZ1390 . However, PBV0113’s iodomethyl enables nucleophilic substitution (e.g., Suzuki coupling), absent in the target compound .
- Carboxylate vs. Carbamate : Unlike tert-butyl carbamate derivatives (e.g., PBWW030 in ), the methyl carboxylate in the target compound offers direct deprotection routes for further functionalization .
Biological Activity
Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 186.20 g/mol. The structure includes a hydroxymethyl group and a carboxylate functional group, which significantly influence its chemical reactivity and biological properties.
Biological Activity
Research indicates that this compound may act as a precursor for bioactive molecules, with potential activities including:
- Anticancer Properties : Preliminary studies suggest that modifications of similar bicyclic compounds can exhibit cytotoxic effects against various cancer cell lines, indicating that derivatives of this compound may also possess anticancer activity .
- Enzyme Interactions : The compound may interact with specific enzymes or receptors, although detailed mechanisms remain to be elucidated. Understanding these interactions could pave the way for developing new therapeutic agents.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the bicyclic structure.
- Introduction of the hydroxymethyl and carboxylate groups.
- Purification and characterization of the final product.
In industrial applications, continuous flow reactors may be utilized to enhance production efficiency while maintaining high quality and yield.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds related to this compound:
- Cytotoxicity Studies : Analogues lacking certain functional groups were shown to lose significant cytotoxic activity, emphasizing the importance of specific structural features in biological efficacy .
- Interaction Studies : Investigations into how this compound interacts with biological systems are crucial for understanding its potential therapeutic uses. These studies often focus on binding affinities and mechanisms of action related to enzyme inhibition or receptor modulation.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structure | Notable Differences |
|---|---|---|
| Myrtenol | Bicyclic structure with different functional groups | Lacks hydroxymethyl group; used in flavoring |
| Bicyclo[3.1.1]heptane Derivatives | Various derivatives with different substituents | Varying functional groups lead to different reactivities |
This compound stands out due to its specific combination of functional groups, enhancing its reactivity and potential applications in synthetic chemistry and medicinal research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
